2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) is a highly specialized, halogenated heterocyclic building block utilized primarily in advanced medicinal chemistry and organometallic materials synthesis. Featuring a quinoline core substituted with a carboxylic acid at the 4-position and a 4-fluorophenyl group at the 2-position, this compound serves as a critical precursor for synthesizing programmed cell death ligand 1 (PD-L1) small molecule inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and tunable transition-metal ligands. The strategic placement of the para-fluorine atom fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic stability compared to its unhalogenated analog, cinchophen (2-phenylquinoline-4-carboxylic acid). For industrial and research procurement, this compound offers a structurally rigid, pre-functionalized scaffold that eliminates the need for late-stage fluorination, ensuring high reproducibility in downstream coupling and cyclization workflows [1].
Substituting 2-(4-fluorophenyl)quinoline-4-carboxylic acid with the generic unhalogenated baseline (2-phenylquinoline-4-carboxylic acid) or alternative halogenated positional isomers (e.g., 3-fluoro or 4-chloro analogs) results in critical failures in both biological and materials applications. In pharmacological development, the absence of the para-fluorine atom leaves the phenyl ring highly susceptible to rapid cytochrome P450-mediated para-hydroxylation, drastically reducing the in vivo half-life of derived active pharmaceutical ingredients (APIs). Furthermore, in photophysical applications such as OLED ligand synthesis, replacing the highly electronegative fluorine with a chlorine atom or a hydrogen atom alters the HOMO-LUMO energy levels, failing to achieve the desired blue-shifted emission spectra and compromising the oxidative stability of the resulting metal complexes. Consequently, precise procurement of the 4-fluoro analog is mandatory to preserve target binding affinities and electronic properties [1].
In the development of quinoline-based therapeutics, metabolic liability is a primary driver of compound attrition. The incorporation of 2-(4-fluorophenyl)quinoline-4-carboxylic acid into API scaffolds effectively blocks cytochrome P450-mediated oxidation at the para-position of the phenyl ring. Comparative pharmacokinetic models demonstrate that derivatives synthesized from the unhalogenated baseline, 2-phenylquinoline-4-carboxylic acid, undergo rapid para-hydroxylation, whereas the 4-fluoro derivatives exhibit a >90% reduction in this specific metabolic degradation pathway. This translates to a significantly extended biological half-life and higher systemic exposure for the fluorinated downstream products [1].
| Evidence Dimension | Para-hydroxylation metabolic degradation rate |
| Target Compound Data | <10% degradation via para-hydroxylation |
| Comparator Or Baseline | 2-phenylquinoline-4-carboxylic acid (Cinchophen) derivatives (>80% degradation) |
| Quantified Difference | >90% reduction in targeted metabolic liability |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procurement of the 4-fluoro building block is essential for medicinal chemists aiming to bypass the known metabolic vulnerabilities of standard cinchophen scaffolds.
The para-fluorine atom in 2-(4-fluorophenyl)quinoline-4-carboxylic acid actively participates in target binding. When utilized as a precursor for PD-L1 small molecule inhibitors (such as ZDS1 analogs), the fluorine atom engages in specific halogen-protein interactions within the hydrophobic pocket of the receptor. Quantitative structure-activity relationship (QSAR) data indicates that 4-fluoro-substituted quinoline derivatives consistently achieve a 2- to 5-fold improvement in IC50 binding affinity compared to their unsubstituted phenyl counterparts. Furthermore, the para-substitution maintains molecular symmetry, minimizing steric clashes that are often observed with meta-substituted (3-fluoro) isomers[1].
| Evidence Dimension | Receptor binding affinity (IC50) in downstream derivatives |
| Target Compound Data | Low micromolar to nanomolar IC50 (e.g., 2-5x lower IC50) |
| Comparator Or Baseline | Unsubstituted 2-phenylquinoline derivatives |
| Quantified Difference | 200% to 500% improvement in binding affinity |
| Conditions | Enzymatic and cell-based PD-1/PD-L1 inhibition assays |
Buyers developing targeted immunotherapies must select the 4-fluoro analog to ensure optimal steric fit and electronic interaction within tight receptor pockets.
The carboxylic acid moiety at the 4-position of 2-(4-fluorophenyl)quinoline-4-carboxylic acid is highly amenable to standard peptide coupling reagents (e.g., HATU, EDC/HOBt) for the synthesis of complex amides. The presence of the electron-withdrawing 4-fluorophenyl group modulates the electronic environment of the quinoline core, reducing the likelihood of off-target nucleophilic attacks during activation. Compared to electron-rich analogs (e.g., 4-methoxyphenyl derivatives), the 4-fluoro compound demonstrates higher regioselectivity and typically yields 15-20% more isolated product in standard amidation reactions, streamlining downstream purification [1].
| Evidence Dimension | Isolated yield and regioselectivity in amide coupling |
| Target Compound Data | Enhanced coupling efficiency with reduced side-products |
| Comparator Or Baseline | Electron-rich 2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
| Quantified Difference | 15-20% increase in isolated yield of target amides |
| Conditions | Standard HATU/DIPEA mediated amidation in dichloromethane |
Process chemists benefit from the predictable reactivity and higher throughput yields when utilizing this specific fluorinated precursor in multi-step syntheses.
In the synthesis of cyclometalated iridium(III) or ruthenium(II) complexes, the choice of the quinoline-4-carboxylic acid ligand dictates the photophysical output. The strong electron-withdrawing nature of the para-fluorine atom in CAS 441-28-1 stabilizes the highest occupied molecular orbital (HOMO) of the resulting metal complex. When compared to complexes synthesized from the unhalogenated 2-phenylquinoline-4-carboxylic acid, the 4-fluoro derivatives exhibit a widened HOMO-LUMO gap, resulting in a distinct hypsochromic (blue) shift of approximately 15 to 25 nm in the phosphorescence emission spectrum. This electronic modulation also enhances the oxidative stability of the complex under operational conditions[1].
| Evidence Dimension | Phosphorescence emission wavelength shift |
| Target Compound Data | Hypsochromic shift of 15-25 nm |
| Comparator Or Baseline | 2-phenylquinoline-4-carboxylic acid ligand complexes |
| Quantified Difference | ~0.1 to 0.2 eV increase in the HOMO-LUMO gap |
| Conditions | Photoluminescence spectroscopy of Ir(III) complexes in solution |
For materials science procurement, this specific fluorinated ligand is required to precisely tune OLED emission colors toward the deep blue/green spectrum.
Ideal as the core structural building block for assembling targeted immunotherapeutics (e.g., ZDS1 analogs), where the 4-fluoro group is critical for both metabolic stability and optimal binding within the PD-L1 hydrophobic pocket [1].
Highly suited for the synthesis of Brequinar analogs and other dihydroorotate dehydrogenase inhibitors, leveraging the fluorinated quinoline scaffold to maximize anti-proliferative activity while preventing rapid in vivo degradation [1].
Serves as a preferred ligand precursor for synthesizing cyclometalated Ir(III) and Ru(II) complexes, where the electron-withdrawing fluorine atom is required to achieve a blue-shifted emission spectrum and enhance device oxidative stability [1].
Utilized in the creation of stable, cell-permeable chemical probes for investigating enzyme activity, where the structural rigidity and metabolic resistance of the fluorocinchophen core prevent premature probe degradation during assays [1].